2,5-Diaminoadipic acid dihydrochloride

概要

説明

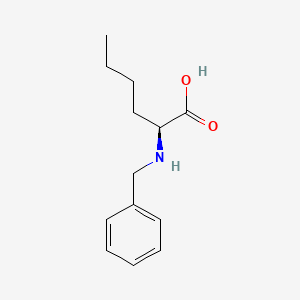

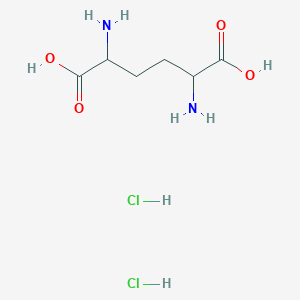

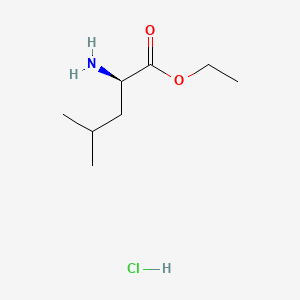

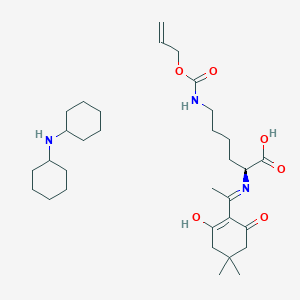

2,5-Diaminoadipic acid dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2O412. It is also known by other names such as 2,5-Diaminoadipic acid 2HCl and 2,5-Diamino-hexanedioic acid dihydrochloride3.

Synthesis Analysis

The synthesis of 2,5-Diaminoadipic acid dihydrochloride is not explicitly mentioned in the search results. However, a related compound, stereoisomers of 2,5-diaminoadipic acids, were synthesized from glutamic and 2-aminoadipic acids45.Molecular Structure Analysis

The molecular structure of 2,5-Diaminoadipic acid dihydrochloride consists of 6 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 4 oxygen atoms16. The exact mass is 248.0330623 g/mol6.

Chemical Reactions Analysis

The specific chemical reactions involving 2,5-Diaminoadipic acid dihydrochloride are not mentioned in the search results.Physical And Chemical Properties Analysis

The molecular weight of 2,5-Diaminoadipic acid dihydrochloride is 249.09 g/mol16. It has 6 hydrogen bond donors and 6 hydrogen bond acceptors6. The compound has a rotatable bond count of 56.科学的研究の応用

Chemiluminescence Derivatization Reagent for α-Keto Acids : 4,5-Diaminophthalhydrazide dihydrochloride, closely related to 2,5-Diaminoadipic acid dihydrochloride, is used as a chemiluminescence derivatization reagent for α-keto acids in liquid chromatography. It reacts selectively with α-keto acids in dilute hydrochloric acid, producing derivatives that emit chemiluminescence, useful for detection and analysis in biological and chemical studies (Ishida et al., 1990).

Synthesis of Orthogonally Protected Diaminodicarboxylic Acids : 2,5-Diaminoadipic acid dihydrochloride is utilized in the synthesis of orthogonally protected diaminodicarboxylic acids, crucial for advanced organic synthesis. This process involves mixed Kolbe electrolysis, demonstrating the compound's importance in synthetic chemistry (Hiebl et al., 1997).

Enantioselective Synthesis of Diamino Dicarboxylic Acids : The compound is also integral in the enantioselective synthesis of diamino dicarboxylic acids, where it is used to produce high-purity alkyl diamino dicarboxylic acids. This process involves asymmetric catalytic hydrogenation, indicating its relevance in producing optically active compounds (Hiebl et al., 1999).

Electrochemical Synthesis of Diaminodicarboxylic Acid Derivatives : 2,5-Diaminoadipic acid dihydrochloride is synthesized electrochemically from N,N-diacyldehydroalanines. This showcases its application in electrochemistry and its potential in more environmentally friendly synthesis methods (Ferreira et al., 2003).

Polymer Synthesis and Material Science : It plays a role in the synthesis of rigid-rod polymers and copolymers, where its derivatives are used. These materials have applications in fields like material science and engineering, indicating the compound's versatility (Tan et al., 1994).

Safety And Hazards

The safety data sheet advises avoiding dust formation, breathing mist, gas, or vapors. It also recommends avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas7.

将来の方向性

The future directions for 2,5-Diaminoadipic acid dihydrochloride are not explicitly mentioned in the search results. However, given its chemical properties, it could potentially be used in various chemical reactions and syntheses.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or chemical databases.

特性

IUPAC Name |

2,5-diaminohexanedioic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4.2ClH/c7-3(5(9)10)1-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQCFLWGFNLVME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)C(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Diaminoadipic acid dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2S)-3-(4-hydroxyphenyl)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B613212.png)